molecular formula C23H23N3O4S3 B2612716 4-(N-methyl-N-((tetrahydrofuran-2-yl)methyl)sulfamoyl)-N-(4H-thiochromeno[4,3-d]thiazol-2-yl)benzamide CAS No. 896027-10-4

4-(N-methyl-N-((tetrahydrofuran-2-yl)methyl)sulfamoyl)-N-(4H-thiochromeno[4,3-d]thiazol-2-yl)benzamide

Cat. No.: B2612716
CAS No.: 896027-10-4
M. Wt: 501.63
InChI Key: PDUGUXFFXBHYMW-UHFFFAOYSA-N
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Description

4-(N-methyl-N-((tetrahydrofuran-2-yl)methyl)sulfamoyl)-N-(4H-thiochromeno[4,3-d]thiazol-2-yl)benzamide is a sophisticated synthetic compound featuring a unique molecular architecture that combines multiple privileged heterocyclic systems, making it particularly valuable for medicinal chemistry and drug discovery research. This benzamide derivative contains a 4H-thiochromeno[4,3-d]thiazole scaffold—a structurally complex system with potential photophysical properties—linked to a sulfamoyl group with N-methyl-N-((tetrahydrofuran-2-yl)methyl) substitution, providing enhanced membrane permeability and bioavailability characteristics. The compound's strategic design incorporates elements seen in various bioactive molecules, including the tetrahydrofuran moiety which resembles structural features present in nucleosides and other biologically active compounds . The molecular framework suggests potential applications as a key intermediate in kinase inhibitor development, protease studies, and targeted protein degradation platforms. Researchers investigating structure-activity relationships in complex heterocyclic systems will find particular value in this compound's unique configuration, which presents multiple vectors for synthetic modification and optimization. The presence of both electron-rich and electron-deficient aromatic systems within the same molecule offers intriguing possibilities for materials science applications, including the development of organic semiconductors or fluorescent probes. Structural analogs featuring similar thiazole-thiochromene hybrid systems have demonstrated notable biological activities in preliminary screening studies, though specific mechanism-of-action data for this precise compound requires further investigation. The compound is provided as a high-purity material suitable for lead optimization programs, high-throughput screening collections, and mechanistic studies in chemical biology. Researchers should handle this material according to standard laboratory safety protocols, utilizing appropriate personal protective equipment and engineering controls. THIS PRODUCT IS FOR RESEARCH USE ONLY AND IS NOT INTENDED FOR DIAGNOSTIC OR THERAPEUTIC APPLICATIONS.

Properties

IUPAC Name

4-[methyl(oxolan-2-ylmethyl)sulfamoyl]-N-(4H-thiochromeno[4,3-d][1,3]thiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N3O4S3/c1-26(13-16-5-4-12-30-16)33(28,29)17-10-8-15(9-11-17)22(27)25-23-24-21-18-6-2-3-7-19(18)31-14-20(21)32-23/h2-3,6-11,16H,4-5,12-14H2,1H3,(H,24,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDUGUXFFXBHYMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1CCCO1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC4=C(S3)CSC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N3O4S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

501.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

Compound Name Key Substituents Molecular Weight (g/mol) Biological Activity (if reported)
Target Compound THF-2-ylmethyl sulfamoyl, thiochromeno-thiazole ~550 (estimated) Not explicitly reported
4-(Diethylsulfamoyl)-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide Diethyl sulfamoyl, nitro-phenyl-thiazole 444.45 Not reported; likely kinase inhibition
4-[Methyl(phenyl)sulfamoyl]-N-(1,3-thiazol-2-yl)benzamide Methyl-phenyl sulfamoyl, simple thiazole 373.42 Not reported; sulfonamide class activity
N-(4-(4-Methoxyphenyl)thiazol-2-yl)-1-tosylpiperidine-2-carboxamide (ML277) Tosylpiperidine, methoxyphenyl-thiazole 471.56 KCNQ1 potassium channel activator
2-(5-(4-Fluorobenzylidene)-2,4-dioxothiazolidin-3-yl)-N-(6-nitrobenzo[d]thiazol-2-yl)acetamide (4a) Fluorobenzylidene-thiazolidinedione, nitrobenzothiazole 458.37 Anticancer (VEGFR-2 inhibition)

Key Observations:

Sulfamoyl Modifications: The target compound’s N-methyl-THF-methyl sulfamoyl group distinguishes it from simpler alkyl/aryl sulfamoyl derivatives (e.g., diethyl in or methyl-phenyl in ). The THF moiety may improve water solubility and reduce cytochrome P450-mediated metabolism compared to aromatic groups .

Heterocyclic Core: The thiochromeno[4,3-d]thiazole system in the target compound is a fused bicyclic structure, offering rigidity and extended conjugation compared to monocyclic thiazoles (e.g., ). This could increase binding affinity to hydrophobic enzyme pockets. Compounds like 4a with a benzothiazole-thiazolidinedione hybrid show potent VEGFR-2 inhibition (IC₅₀ ~1.2 µM), suggesting the thiochromeno-thiazole in the target compound may similarly target angiogenesis pathways.

Pharmacological Potential: ML277 , a thiazole-carboxamide, demonstrates selective ion channel modulation, highlighting the versatility of thiazole-based scaffolds. The target compound’s THF and sulfamoyl groups may similarly enable selectivity for specific targets. Nitrobenzothiazoles (e.g., 4a ) exhibit strong anticancer activity, implying that the nitro group in the target compound’s analogs (e.g., ) could enhance cytotoxicity.

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